molecular formula C22H15ClN2O B14389564 5-Chloro-1,4,6-triphenylpyrimidin-2(1H)-one CAS No. 88039-38-7

5-Chloro-1,4,6-triphenylpyrimidin-2(1H)-one

Cat. No.: B14389564
CAS No.: 88039-38-7
M. Wt: 358.8 g/mol
InChI Key: LTEZBZLOJVPRAN-UHFFFAOYSA-N
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Description

5-Chloro-1,4,6-triphenylpyrimidin-2(1H)-one is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,4,6-triphenylpyrimidin-2(1H)-one typically involves the condensation of appropriate aromatic aldehydes with urea or thiourea in the presence of a catalyst. The reaction conditions may include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,4,6-triphenylpyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides

    Reduction: Reduction of the pyrimidine ring

    Substitution: Halogen substitution reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophilic reagents such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions may produce various substituted pyrimidines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Potential use as a probe in biochemical assays

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities

    Industry: Utilized in the development of advanced materials, such as organic semiconductors

Mechanism of Action

The mechanism of action of 5-Chloro-1,4,6-triphenylpyrimidin-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triphenyl-2-pyrazoline: Another heterocyclic compound with similar structural features

    5-Bromo-1,4,6-triphenylpyrimidin-2(1H)-one: A halogenated pyrimidine with bromine instead of chlorine

Uniqueness

5-Chloro-1,4,6-triphenylpyrimidin-2(1H)-one is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing specific chemical reactions or developing targeted pharmaceuticals.

Properties

CAS No.

88039-38-7

Molecular Formula

C22H15ClN2O

Molecular Weight

358.8 g/mol

IUPAC Name

5-chloro-1,4,6-triphenylpyrimidin-2-one

InChI

InChI=1S/C22H15ClN2O/c23-19-20(16-10-4-1-5-11-16)24-22(26)25(18-14-8-3-9-15-18)21(19)17-12-6-2-7-13-17/h1-15H

InChI Key

LTEZBZLOJVPRAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=O)N2C3=CC=CC=C3)C4=CC=CC=C4)Cl

Origin of Product

United States

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